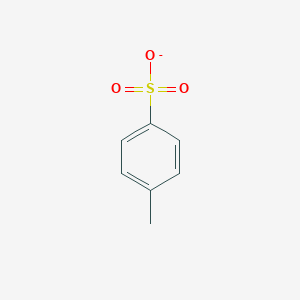

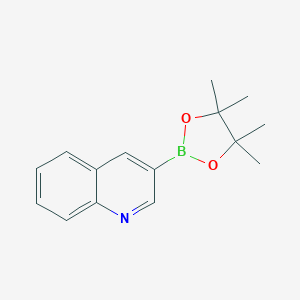

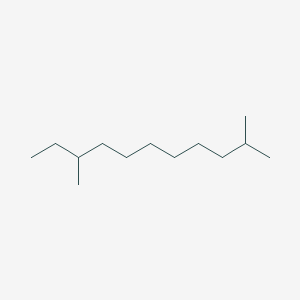

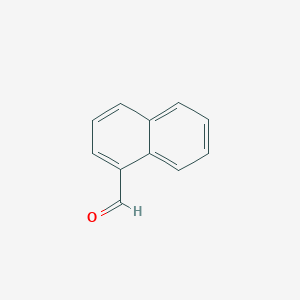

![molecular formula C6H11ClN2O B104324 (1S,3S,5S)-2-氮杂双环[3.1.0]己烷-3-甲酰胺盐酸盐 CAS No. 709031-39-0](/img/structure/B104324.png)

(1S,3S,5S)-2-氮杂双环[3.1.0]己烷-3-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride is a structurally complex molecule that may be related to the class of azabicyclohexanes. While the provided papers do not directly discuss this specific compound, they do provide insights into similar azabicyclic compounds and their potential applications. For instance, azabicyclic compounds have been studied for their potential use in treating cognitive deficits in schizophrenia due to their action on nicotinic acetylcholine receptors .

Synthesis Analysis

The synthesis of related azabicyclic compounds involves the use of precursors such as 5-carboxy-2-azabicyclo[2.1.1]hexanes, which can be further substituted to create a variety of derivatives . These derivatives can be synthesized stereoselectively, indicating the potential for creating specific enantiomers of azabicyclic compounds, which may include the (1S,3S,5S) enantiomer of interest . Additionally, the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides through a sequence of Sonogashira cross-coupling, 5-exo-dig cyclization, and ionic hydrogenation suggests a possible synthetic route for related structures .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by a bicyclic framework that includes nitrogen within the ring system. This structural feature is crucial for the biological activity of these molecules, as seen in the case of the alpha7 neuronal nicotinic acetylcholine receptor agonists . The stereochemistry of these compounds, as indicated by the specific (1S,3S,5S) configuration, is also significant as it can affect the binding affinity and selectivity towards biological targets .

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions, including halogenation, alkylation, and amide formation, to yield a diverse array of functionalized derivatives . The reactivity of these compounds is influenced by the presence of the azabicyclic core and the substituents attached to it. The Sonogashira cross-coupling reaction mentioned in the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones demonstrates the potential for carbon-carbon bond formation involving azabicyclic compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride are not directly provided in the papers, we can infer that azabicyclic compounds generally possess properties that enable them to cross biological membranes, as evidenced by the rapid brain penetration of a related compound . The solubility, stability, and bioavailability of these compounds can be modulated by different substituents, which is crucial for their potential therapeutic applications .

科学研究应用

合成和化学性质

(1S,3S,5S)-2-氮杂双环[3.1.0]己烷-3-甲酰胺盐酸盐一直是化学合成中的研究对象,特别是在创造具有特定性质的化合物方面。例如,Kim和Nam(2016)的研究专注于合成氮杂双环[3.1.0]己烷衍生物作为T型钙通道的抑制剂。这些化合物,包括3N-R-取代的氮杂双环[3.1.0]己烷甲酰胺衍生物,由于其对T通道的选择性抑制,在治疗神经病性疼痛方面显示出潜力(Kim & Nam, 2016)。此外,Liao等人(2016)开发了一种批量、多克制备2-氮杂双环-[2.1.1]己烷盐酸盐的方法,这与所讨论的化合物密切相关。这种制备方法对于生产大量材料以供进一步研究和应用是重要的(Liao et al., 2016)。

在药物化学中的应用

氮杂双环[3.1.0]己烷结构已被探索其在创造药理活性化合物方面的潜力。Vilsmaier等人(1996)描述了6-哌啶基-3-氮杂双环[3.1.0]己烷-6-甲酰胺对映体的合成,作为一种药物建筑块的刚性类似物。这些化合物显示出对阿片-μ受体的不同亲和力,表明在药物化学中有潜在的应用(Vilsmaier et al., 1996)。

新颖合成方法

还进行了关于合成氮杂双环[3.1.0]己烷衍生物的新方法的研究。Ghorbani等人(2016)报告了通过三组分反应简单合成1-氮杂双环[3.1.0]己烷-3-烯衍生物的方法,突出了这种方法的环保性和效率(Ghorbani et al., 2016)。此外,Carné-Carnavalet等人(2013)开发了一种合成4-取代的3-氮杂双环[3.1.0]己烷-2-酮的方法,展示了氮杂双环[3.1.0]己烷衍生物在化学合成中的多功能性(Carné-Carnavalet等人,2013)。

生物活性

一些研究还探讨了基于氮杂双环[3.1.0]己烷结构的化合物的生物活性。Kurosawa等人(2020)研究了菲西罗霉素的生物活性,其中包括1-氮杂双环[3.1.0]己烷环。他们发现对这个环的改造,如胍基转化,对其对细菌、真菌和肿瘤的活性是必不可少的(Kurosawa et al., 2020)。

安全和危害

The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

属性

IUPAC Name |

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUDIEFZSNQJBS-SHLRHQAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1NC(C2)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468643 |

Source

|

| Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride | |

CAS RN |

709031-39-0 |

Source

|

| Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。